alpha-Bisabolene

Description

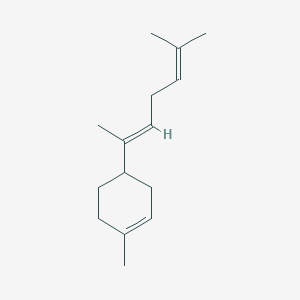

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(6-methylhepta-2,5-dien-2-yl)cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6-8,15H,5,9-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBUQBJHSRGZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(=CCC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051800 | |

| Record name | 6-Methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17627-44-0 | |

| Record name | α-Bisabolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17627-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Bisabolene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017627440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene, 4-(1,5-dimethyl-1,4-hexadien-1-yl)-1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

α-Bisabolene: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Bisabolene, a naturally occurring sesquiterpene, has garnered significant scientific interest due to its potential pharmacological activities and its role as a key intermediate in the biosynthesis of other valuable compounds. This technical guide provides an in-depth overview of the primary natural sources of α-bisabolene, its quantitative distribution, and detailed methodologies for its extraction and analysis. Furthermore, it elucidates the biosynthetic pathways leading to its formation in plants. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of α-Bisabolene

α-Bisabolene is found as a constituent of the essential oils of a variety of plants. The concentration and isomeric form of bisabolene (B7822174) can vary significantly depending on the plant species, geographical origin, and the specific part of the plant utilized for extraction. The primary natural sources include, but are not limited to, German chamomile (Matricaria chamomilla), Ginger (Zingiber officinale), and Oregano (Origanum vulgare).

Quantitative Distribution

The following table summarizes the quantitative data for α-bisabolene and its isomers found in the essential oils of selected plant sources. It is important to note that these values can exhibit considerable variation.

| Plant Species | Plant Part | α-Bisabolene Isomer(s) | Concentration (%) | Analytical Method | Reference |

| Matricaria chamomilla | Flowers | α-(-)-bisabolol, α-bisabolol oxide A/B | 5.6 - 41.5 (as α-bisabolol and its oxides) | GC-MS | [1] |

| Matricaria chamomilla | Flowers | cis-α-bisabolene | Not explicitly quantified | GC-MS | |

| Matricaria recutita | Flowers | α-bisabolol | 4.30 - 7.45 | GC-MS | [2] |

| Origanum vulgare subsp. vulgare | Aerial Parts | cis-α-bisabolene | 6.80 | GC-MS | [3] |

| Zingiber officinale | Rhizomes | β-bisabolene | 1.6 - 11.2 | GC-MS | [4][5] |

| Zingiber officinale | Rhizomes | β-bisabolene | 6.53 | GC-MS | [6] |

| Commiphora myrrha | Resin | (Z)-α-Bisabolene | 0.03 ± 0.00 | GC-MS | [7] |

Biosynthesis of α-Bisabolene

α-Bisabolene is synthesized in plants via the isoprenoid pathway. The universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are produced through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol 4-phosphate (MEP) pathway in the plastids. These precursors are then condensed to form the C15 compound farnesyl pyrophosphate (FPP). The final step involves the cyclization of FPP, catalyzed by a specific terpene synthase, α-bisabolene synthase, to yield α-bisabolene.

Experimental Protocols

The efficient extraction and accurate quantification of α-bisabolene are critical for research and development. The following sections provide detailed protocols for these procedures.

Extraction Methodologies

The choice of extraction method depends on the plant matrix, the stability of α-bisabolene, and the desired scale of extraction.

This is a traditional and widely used method for extracting essential oils rich in volatile compounds like α-bisabolene.

-

Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flasks, condenser, collection burette.

-

Procedure:

-

Weigh a suitable amount of dried and powdered plant material (e.g., 100 g of chamomile flowers) and place it into a 2 L round-bottom flask.

-

Add distilled water to the flask until the plant material is fully submerged.

-

Assemble the Clevenger apparatus, ensuring all joints are properly sealed.

-

Heat the flask using a heating mantle to boil the water and generate steam.

-

Continue the distillation for a period of 2-4 hours, collecting the condensed essential oil and hydrosol in the collection burette.[8][9]

-

After cooling, separate the essential oil layer from the aqueous layer.

-

Dry the collected essential oil over anhydrous sodium sulfate (B86663) and store it in a sealed vial at 4°C in the dark.

-

This method utilizes organic solvents to dissolve α-bisabolene from the plant matrix.

-

Materials: Erlenmeyer flask, magnetic stirrer, filter paper, rotary evaporator.

-

Solvents: Ethanol, methanol (B129727), hexane (B92381), or ethyl acetate.

-

Procedure:

-

Place a known amount of powdered plant material (e.g., 20 g of ginger rhizome) into an Erlenmeyer flask.

-

Add a suitable volume of the chosen solvent (e.g., 200 mL of ethanol) to achieve a desired solid-to-solvent ratio.

-

Seal the flask and macerate the mixture at room temperature with continuous stirring for 24-48 hours.

-

Filter the mixture to separate the plant debris from the liquid extract.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to obtain the crude extract.[10]

-

Store the extract at 4°C.

-

SFE is a modern, environmentally friendly technique that uses a supercritical fluid, typically carbon dioxide, as the extraction solvent.

-

Apparatus: Supercritical fluid extractor.

-

Parameters:

-

Procedure:

-

Load the ground plant material into the extraction vessel of the SFE system.

-

Set the desired extraction parameters (pressure, temperature, and CO₂ flow rate).

-

Pump supercritical CO₂ through the extraction vessel. The α-bisabolene will dissolve in the supercritical fluid.

-

The extract-laden fluid is then passed through a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the extract to precipitate.

-

Collect the extract and store it appropriately.

-

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the identification and quantification of α-bisabolene. High-performance liquid chromatography (HPLC) can also be utilized.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

-

GC Parameters:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[13]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[13]

-

Injector Temperature: 250°C.[13]

-

Injection Volume: 1 µL (split or splitless mode).[13]

-

Oven Temperature Program: Initial temperature of 50-70°C for 2-3 min, ramp at 3-5°C/min to 240-250°C, and hold for 5 min.[13][14]

-

-

MS Parameters:

-

Quantification:

-

Prepare a stock solution of an α-bisabolene standard in a suitable solvent (e.g., hexane or dodecane).

-

Create a series of calibration standards by serial dilution of the stock solution.[15]

-

Inject the standards into the GC-MS to generate a calibration curve by plotting peak area against concentration.

-

Prepare the essential oil sample by diluting it in the same solvent.

-

Inject the sample and determine the concentration of α-bisabolene using the calibration curve.

-

While less common for volatile sesquiterpenes, HPLC can be an alternative or complementary technique.

-

Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

-

HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both often with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10-20 µL.

-

-

Quantification: Similar to GC-MS, quantification is achieved by creating a calibration curve using an α-bisabolene standard.

Conclusion

This technical guide has provided a detailed overview of the natural sources, distribution, biosynthesis, and analytical methodologies for α-bisabolene. The presented information, including the quantitative data table, biosynthetic pathway diagram, and detailed experimental protocols, serves as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. The variability in α-bisabolene content across different plant sources underscores the importance of robust extraction and analytical techniques for accurate characterization and potential standardization of α-bisabolene-containing products. Further research into the diverse biological activities of α-bisabolene and the optimization of its production through metabolic engineering holds significant promise for future therapeutic and industrial applications.

References

- 1. Increase of Chamazulene and α-Bisabolol Contents of the Essential Oil of German Chamomile (Matricaria chamomila L.) Using Salicylic Acid Treatments under Normal and Heat Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. VOLATILE CONSTITUENTS OF GINGER OIL PREPARED ACCORDING TO IRANIAN TRADITIONAL MEDICINE AND CONVENTIONAL METHOD: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. DK175030B1 - Process for the production of chamomile oil with high natural content of polyyn compounds - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. chemrj.org [chemrj.org]

- 11. Supercritical Fluid Extraction of Plant Flavors and Fragrances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. hrcak.srce.hr [hrcak.srce.hr]

- 15. benchchem.com [benchchem.com]

α-Bisabolene: A Comprehensive Technical Guide for Researchers

Abstract

alpha-Bisabolene, a naturally occurring sesquiterpene, has garnered significant attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for α-bisabolene. The information is tailored for researchers, scientists, and drug development professionals, with a focus on presenting quantitative data in a clear and accessible format, detailing experimental methodologies, and visualizing complex biological pathways and workflows.

Chemical Structure and Identification

This compound is a monocyclic sesquiterpene with the molecular formula C₁₅H₂₄. It exists as several isomers, with the (E)- and (Z)- isomers being the most common. The chemical structure is characterized by a cyclohexene (B86901) ring substituted with a methyl group and a 6-methylhepta-2,5-dien-2-yl side chain.

Table 1: Chemical Identification of α-Bisabolene

| Identifier | Value |

| IUPAC Name | 1-methyl-4-(6-methylhepta-2,5-dien-2-yl)cyclohexene |

| CAS Number | 17627-44-0 (for the racemate) |

| Molecular Formula | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol |

| SMILES | CC1=CCC(CC1)C(=C)CCC=C(C)C |

| InChI Key | YHBUQBJHSRGZNF-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of α-bisabolene are crucial for its handling, formulation, and mechanism of action. These properties are summarized in the table below.

Table 2: Physicochemical Properties of α-Bisabolene

| Property | Value | Reference |

| Physical Properties | ||

| Boiling Point | 276.00 to 277.00 °C @ 760.00 mm Hg | [1] |

| Density | 0.859 ± 0.06 g/cm³ (Predicted) | [2] |

| logP (Octanol-Water Partition Coefficient) | 5.2 | [3] |

| Chemical Properties | ||

| Reactivity | Can undergo hydrogenation, oxidation, and polymerization. | [4] |

| Stability | The (E)-isomer is generally more thermodynamically stable than the (Z)-isomer due to reduced steric hindrance. | [4] |

Spectroscopic Data

The structural elucidation and identification of α-bisabolene are primarily achieved through spectroscopic techniques.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of α-bisabolene. The fragmentation pattern is key to its identification. The mass spectrum of (Z)-α-bisabolene shows a prominent peak at m/z 93, with other significant fragments at m/z 119, 94, 107, and 91.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is useful for distinguishing between the (Z) and (E) isomers of α-bisabolene. In the (Z)-isomer, the C2 and C3 carbons exhibit downfield shifts (δ 120–125 ppm) compared to the (E)-isomer, which is attributed to differences in electron density distribution.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the functional groups present in α-bisabolene, such as C-H and C=C bonds.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, with its anticancer and anti-inflammatory properties being of particular interest. It is important to note that much of the detailed mechanistic work has been conducted on its derivative, α-bisabolol, and essential oils containing α-bisabolene. The biological activities of α-bisabolene itself are an active area of research.

Table 3: Biological Activities of α-Bisabolene and Related Compounds

| Activity | Compound | Key Findings | Reference |

| Anticancer | (E)-gamma-Bisabolene | Induces apoptosis in human neuroblastoma TE671 cells (CC50 = 8.2 μM) via extrinsic and intrinsic pathways, mediated by the p53 signaling pathway. | [2] |

| Anticancer | α-Bisabolol | Induces apoptosis in acute leukemia cells (IC50 = 14-65 μM) through direct mitochondrial damage. Suppresses Akt activation in pancreatic cancer cells. Modulates the PI3K/Akt/FAK/BRAF and NF-κB/Akt/PI3K signaling pathways in breast cancer cells. | [1][2][6][7] |

| Anti-inflammatory | α-Bisabolol | Reduces pro-inflammatory cytokines. | [2] |

| Anti-inflammatory | Bisabolene (B7822174) Isomers | General anti-inflammatory properties are attributed to bisabolene isomers. | [2] |

| Antimicrobial | α-Bisabolene | Exhibits activity against Gram-positive and Gram-negative bacteria by disrupting the microbial cell membrane. | [8] |

Proposed Anticancer Signaling Pathway

Based on studies of its derivative α-bisabolol, a proposed signaling pathway for the anticancer effects of α-bisabolene involves the modulation of key survival and apoptotic pathways.

Experimental Protocols

Extraction of α-Bisabolene from Plant Material

A common method for extracting α-bisabolene from plant sources is steam distillation.

Protocol: Steam Distillation

-

Preparation: The plant material is dried and powdered to increase the surface area for extraction.

-

Assembly: The powdered plant material is placed in the distillation flask with water. The steam distillation apparatus is assembled, ensuring all joints are sealed.

-

Distillation: The water is heated to generate steam, which passes through the plant material, vaporizing the volatile essential oils, including α-bisabolene.

-

Condensation: The vapor mixture of steam and essential oil is passed through a condenser, where it liquefies.

-

Collection: The condensed liquid, consisting of the essential oil and hydrosol, is collected in a receiving flask.

-

Separation: The essential oil layer, which is less dense than water, is separated from the aqueous layer.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove residual water and stored in an airtight, dark container at 4°C.[9]

Analysis of α-Bisabolene by GC-MS

Gas chromatography-mass spectrometry is a standard technique for the qualitative and quantitative analysis of α-bisabolene.

Protocol: GC-MS Analysis

-

Sample Preparation:

-

Prepare a primary stock solution of a known concentration of an α-bisabolene standard in a suitable solvent (e.g., dodecane).

-

Perform serial dilutions to create working standards at various concentrations.

-

An internal standard (e.g., β-caryophyllene) can be added to both the standards and samples for improved quantification.[4]

-

-

Instrumentation:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is typically used.[10]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[10]

-

Injection: Split or splitless injection mode at an appropriate temperature (e.g., 250 °C).[4][10]

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample. An example program starts at 50°C, holds for 2 minutes, then ramps up to higher temperatures.[10]

-

-

Mass Spectrometer (MS):

-

-

Data Analysis:

-

The retention time of the peak corresponding to α-bisabolene is used for identification by comparison with the standard.

-

The mass spectrum of the peak is compared with a reference library (e.g., NIST) for confirmation.

-

A calibration curve is generated from the peak areas of the standards to quantify the amount of α-bisabolene in the sample.

-

Experimental Workflow

The general workflow for the extraction and analysis of α-bisabolene is depicted below.

Conclusion

This compound is a promising natural compound with significant potential in drug discovery and development. This technical guide has provided a comprehensive overview of its chemical properties, biological activities, and the experimental methodologies required for its study. The presented data and protocols are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the therapeutic applications of this versatile sesquiterpene. As research progresses, a deeper understanding of the specific molecular mechanisms of α-bisabolene will undoubtedly unlock new avenues for its use in medicine and biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. This compound, (E)- | C15H24 | CID 5315468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. (Z)-alpha-Bisabolene | C15H24 | CID 5352653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 7. Antitumor effects of α-bisabolol against pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Identification and Characterization of α-Bisabolene Synthase Genes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies involved in the identification, cloning, expression, and functional characterization of α-bisabolene synthase genes. α-Bisabolene, a sesquiterpene with significant potential in biofuel and pharmaceutical applications, is synthesized from farnesyl diphosphate (B83284) (FPP) by the enzyme α-bisabolene synthase.[1][2][3] A thorough understanding of the genetic and enzymatic mechanisms governing its production is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches.

Gene Identification and Cloning

The initial step in characterizing an α-bisabolene synthase is the identification and isolation of its corresponding gene from a source organism. Plants from the Abies, Zingiber, and Helianthus genera are known producers of bisabolene (B7822174) isomers and serve as excellent sources for gene discovery.[4]

Experimental Protocol: From Plant Tissue to Expression Vector

This protocol outlines the complete workflow for cloning an α-bisabolene synthase gene.

1.1. RNA Extraction from Plant Trichomes:

Glandular trichomes are often the primary sites of sesquiterpene biosynthesis in plants.

-

Materials:

-

Fresh plant tissue (e.g., young leaves or flowers)

-

Liquid nitrogen

-

Mortar and pestle

-

RNA extraction buffer (e.g., TRIzol reagent or CTAB-based buffer)

-

Chloroform

-

70% Ethanol (B145695) (RNase-free)

-

RNase-free water

-

-

Procedure:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to inhibit RNase activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a tube containing RNA extraction buffer and homogenize thoroughly.

-

Add chloroform, vortex, and centrifuge to separate the phases.

-

Carefully transfer the upper aqueous phase containing RNA to a new tube.

-

Precipitate the RNA by adding isopropanol and centrifuge to pellet the RNA.

-

Wash the RNA pellet with 70% ethanol and air-dry briefly.

-

Resuspend the purified RNA in RNase-free water.

-

Assess RNA quality and quantity using spectrophotometry (A260/A280 and A260/A230 ratios) and gel electrophoresis.

-

1.2. cDNA Synthesis:

-

Materials:

-

Purified total RNA

-

Reverse transcriptase

-

Oligo(dT) primers or random hexamers

-

dNTPs

-

RNase inhibitor

-

-

Procedure:

-

Combine total RNA, oligo(dT) or random primers, and dNTPs. Heat to denature secondary structures and then cool on ice.

-

Add reverse transcriptase and RNase inhibitor.

-

Incubate at the optimal temperature for the reverse transcriptase to synthesize the first-strand cDNA.

-

Heat-inactivate the enzyme.

-

1.3. PCR Amplification of the α-Bisabolene Synthase Gene:

-

Materials:

-

cDNA template

-

Degenerate or gene-specific primers

-

High-fidelity DNA polymerase

-

dNTPs

-

PCR buffer

-

-

Procedure:

-

Design primers based on conserved regions of known sesquiterpene synthase genes or from transcriptome sequencing data.

-

Perform PCR using the synthesized cDNA as a template.

-

Analyze the PCR products by agarose (B213101) gel electrophoresis to confirm the amplification of a fragment of the expected size.

-

1.4. Cloning into an Expression Vector:

-

Materials:

-

Purified PCR product

-

Expression vector (e.g., pET series for E. coli expression)

-

Restriction enzymes

-

T4 DNA ligase

-

Competent E. coli cells

-

-

Procedure:

-

Digest both the purified PCR product and the expression vector with the same restriction enzymes.

-

Purify the digested DNA fragments.

-

Ligate the digested insert and vector using T4 DNA ligase.

-

Transform the ligation mixture into competent E. coli cells.

-

Select for transformed cells on antibiotic-containing medium.

-

Verify the presence and orientation of the insert in the plasmid by colony PCR and Sanger sequencing.

-

Heterologous Expression and Protein Purification

To characterize the enzymatic activity, the cloned α-bisabolene synthase gene is expressed in a heterologous host, typically E. coli, and the recombinant protein is purified.

Experimental Protocol: Protein Expression and Purification

2.1. Protein Expression:

-

Materials:

-

E. coli strain carrying the expression plasmid (e.g., BL21(DE3))

-

LB medium with the appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

-

Procedure:

-

Inoculate a starter culture of the E. coli strain and grow overnight.

-

Inoculate a larger volume of LB medium with the starter culture and grow to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.

-

Harvest the cells by centrifugation.

-

2.2. Protein Purification (for His-tagged proteins):

-

Materials:

-

Cell pellet

-

Lysis buffer

-

Lysozyme and DNase I

-

Ni-NTA affinity chromatography column

-

Wash buffer

-

Elution buffer (containing imidazole)

-

-

Procedure:

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged α-bisabolene synthase with elution buffer.

-

Analyze the purified protein by SDS-PAGE to assess purity and concentration.

-

Functional Characterization and Kinetic Analysis

The enzymatic activity of the purified α-bisabolene synthase is assayed to confirm its function and determine its kinetic parameters.

Experimental Protocol: In Vitro Enzyme Assay

3.1. Enzyme Assay:

-

Materials:

-

Purified α-bisabolene synthase

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Farnesyl diphosphate (FPP) substrate

-

Organic solvent for extraction (e.g., hexane (B92381) or dodecane)[5][6]

-

Internal standard (e.g., caryophyllene)

-

-

Procedure:

-

Set up the reaction mixture containing assay buffer and purified enzyme.

-

Initiate the reaction by adding FPP.

-

Incubate at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding EDTA or by vigorous vortexing with an organic solvent containing an internal standard.

-

Extract the sesquiterpene products by vortexing and centrifuging to separate the phases.

-

Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS).

-

3.2. GC-MS Analysis of α-Bisabolene:

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used for sesquiterpene analysis.[7]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

-

Injector Temperature: 250°C.[7]

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 3 min.

-

Ramp: 5°C/min to 250°C.

-

Hold: 5 min at 250°C.[7]

-

-

Mass Spectrometer Parameters:

3.3. Kinetic Analysis:

To determine the kinetic parameters (Kₘ and kcat), perform the enzyme assay with varying concentrations of the substrate FPP. Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation.

Gene Expression Analysis

Quantitative Real-Time PCR (qRT-PCR) is a powerful technique to quantify the expression levels of the α-bisabolene synthase gene in different tissues or under various experimental conditions.

Experimental Protocol: Quantitative Real-Time PCR

4.1. Primer Design and Validation:

-

Design primers that are specific to the α-bisabolene synthase gene of interest.

-

Primers should typically be 18-24 nucleotides in length with a GC content of 40-60%.

-

The amplicon size should be between 70 and 200 bp for optimal qPCR efficiency.

-

Validate primer specificity using a melt curve analysis and by running the PCR product on an agarose gel to ensure a single product of the correct size is amplified.

4.2. qRT-PCR Reaction:

-

Materials:

-

cDNA template

-

Validated gene-specific primers

-

SYBR Green or other fluorescent dye-based qPCR master mix

-

Reference gene primers (for normalization)

-

-

Procedure:

-

Prepare a reaction mixture containing the qPCR master mix, primers, and cDNA template.

-

Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

-

4.3. Data Analysis:

-

Determine the cycle threshold (Ct) value for both the gene of interest and the reference gene(s).

-

Calculate the relative gene expression using the ΔΔCt method or by generating a standard curve.

Quantitative Data Summary

The following tables summarize key quantitative data related to α-bisabolene synthase characterization.

Table 1: Microbial Production of α-Bisabolene

| Host Organism | α-Bisabolene Titer (mg/L) | Reference |

| Escherichia coli | 389 | [1] |

| Saccharomyces cerevisiae | 994 | [1] |

| Yarrowia lipolytica | 973.1 | [4] |

| Methanosarcina acetivorans | 10.6 | [8][9] |

Table 2: Kinetic Parameters of α-Bisabolene Synthases

| Enzyme Source | Substrate | Kₘ (µM) | kcat (s⁻¹) | Reference |

| Abies grandis | (2E,6E)-farnesyl diphosphate | 49.5 | - | [10] |

| Ginkgo biloba (GbTPS2) | Farnesyl diphosphate | - | - | [11][12] |

Note: A dash (-) indicates that the data was not available in the cited literature.

Visualizations

Biosynthetic Pathway of α-Bisabolene

Caption: Biosynthesis of α-bisabolene via the MVA and MEP pathways.

Experimental Workflow for α-Bisabolene Synthase Characterization

Caption: Workflow for α-bisabolene synthase gene identification and characterization.

References

- 1. Identification and microbial production of a terpene-based advanced biofuel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Terpenoid-based defenses in conifers: cDNA cloning, characterization, and functional expression of wound-inducible (E)-α-bisabolene synthase from grand fir (Abies grandis) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha-bisabolene synthase - Wikipedia [en.wikipedia.org]

- 4. High‐efficiency production of bisabolene from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. protocols.io [protocols.io]

- 7. benchchem.com [benchchem.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Production of the Sesquiterpene Bisabolene From One- and Two-Carbon Compounds in Engineered Methanosarcina acetivorans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of alpha-Bisabolene Isomers: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Bisabolene, a naturally occurring monocyclic sesquiterpene, is a significant constituent of various essential oils, notably from chamomile, and has garnered considerable attention for its diverse pharmacological properties. As a family of isomers, including (E)-α-bisabolene and (Z)-α-bisabolene, these compounds exhibit a range of biological activities, from anticancer and anti-inflammatory to antimicrobial effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound isomers, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Anticancer Activities

Various isomers of bisabolene (B7822174) have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis in a variety of cancer cell lines. The cytotoxic effects are often isomer- and cell-line-specific.

Quantitative Anticancer Data

The anticancer efficacy of bisabolene isomers is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. While data for α-bisabolene isomers are still emerging, studies on related isomers provide valuable insights.

| Isomer | Cancer Cell Line | Cancer Type | IC50 Value |

| β-Bisabolene | MCF-7 | Human Breast Adenocarcinoma | 66.91 µg/mL[1] |

| SKBR3 | Human Breast Cancer | 70.62 µg/mL[1] | |

| BT474 | Human Breast Cancer | 74.3 µg/mL[2] | |

| MDA-MB-231 | Human Breast Cancer | 98.39 µg/mL[1] | |

| 4T1 | Murine Mammary Carcinoma | 48.99 µg/mL[1][2] | |

| MG1361 | Murine Mammary Carcinoma | 65.49 µg/mL | |

| γ-Bisabolene | TE671 | Human Neuroblastoma | 8.2 µM[2] |

| α-Bisabolol * | Acute Leukemia Cells | Leukemia | 14 - 65 µM[2] |

Note: α-Bisabolol is a closely related derivative, and its data is often cited in the context of α-bisabolene's potential activities.

Signaling Pathways in Anticancer Activity

The anticancer effects of bisabolene isomers are intricately linked to their ability to modulate key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Research has shown that γ-bisabolene induces apoptosis in human oral squamous cell carcinoma and neuroblastoma cells through a p53-mediated mitochondrial pathway.[2] This involves the activation of ERK1/2 and the inhibition of HDAC2, which leads to the acetylation of p53 and the subsequent expression of pro-apoptotic genes.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Objective: To determine the IC50 value of a bisabolene isomer against a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Bisabolene isomer stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the bisabolene isomer in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To quantify apoptosis induced by a bisabolene isomer.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Preparation: Induce apoptosis in cells by treating with the bisabolene isomer for the desired time. Include untreated cells as a negative control.

-

Harvesting: Harvest cells by centrifugation and wash once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Anti-inflammatory Activities

Bisabolene isomers have demonstrated notable anti-inflammatory properties, primarily by inhibiting the production of key inflammatory mediators.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

| Compound/Essential Oil | Assay | Target Cell Line | Inhibition (%) / IC50 or EC50 | Concentration |

| Bisabolane Sesquiterpenes | NO Production | RAW 264.7 | >50% inhibition | 20 µM[2] |

| β-Bisabolol * | IL-6 Inhibition | 3T3 | EC50: 4.3 µg/mL[3] | - |

| Cotton Gin Trash Oil (8.7% γ-Bisabolene) | NO Production | RAW 264.7 | 48.8% inhibition | 50.0 µg/mL[4] |

Note: β-Bisabolol is a closely related derivative, and its data provides context for the potential anti-inflammatory effects of bisabolene isomers.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of bisabolane-type sesquiterpenes are often attributed to their ability to suppress the PI3K/Akt/NF-κB signaling pathway.[2] This pathway is crucial for the expression of pro-inflammatory enzymes like iNOS and COX-2.

Experimental Protocol: Nitric Oxide Assay

This assay measures the production of nitric oxide by quantifying its stable end product, nitrite (B80452), in cell culture supernatant using the Griess reagent.

Objective: To assess the inhibitory effect of a bisabolene isomer on NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM with 10% FBS

-

24-well plates

-

Lipopolysaccharide (LPS)

-

Bisabolene isomer stock solution

-

Griess Reagent System (e.g., sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions)

-

Sodium nitrite standard

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 12 hours.

-

Treatment: Treat the cells with various concentrations of the bisabolene isomer for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with an equal volume of Griess reagent in a 96-well plate and incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Antimicrobial Activities

This compound and its isomers have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. The primary mechanism is believed to be the disruption of the microbial cell membrane.[5]

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Essential Oil Source | Major Bisabolene Isomer | Microorganism | MIC Value (µg/mL) |

| Vernonia volkameriifolia | β-Bisabolene (25.2%) | Bacillus subtilis | 200[4] |

| Staphylococcus aureus | 200[4] | ||

| Escherichia coli | 200[4] | ||

| Aspergillus niger | 200[4] | ||

| Saccharomyces cerevisiae | 200[4] | ||

| Candida albicans | 100[4] | ||

| Kielmeyera coriacea | (Z)-γ-Bisabolene | Prevotella nigrescens | 50[4] |

| Psammogeton canescens | β-Bisabolene (25%) | Candida albicans | Low[4][6] |

| Escherichia coli | Low[4][6] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method determines the minimum inhibitory concentration of a compound against a specific microorganism.

Objective: To determine the MIC of a bisabolene isomer against a bacterial or fungal strain.

Materials:

-

Microbial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Bisabolene isomer stock solution

-

Solvent (e.g., DMSO)

-

Microbial inoculum standardized to 0.5 McFarland

-

Resazurin solution (optional, as a viability indicator)

Procedure:

-

Preparation of Dilutions: Prepare serial twofold dilutions of the bisabolene isomer in the broth medium in a 96-well plate.

-

Inoculation: Add a standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be observed visually or by adding a viability indicator like resazurin.

Conclusion and Future Directions

The isomers of this compound exhibit a compelling range of biological activities that warrant further investigation for their therapeutic potential. While significant progress has been made in understanding the anticancer, anti-inflammatory, and antimicrobial properties of the bisabolene family, particularly the β and γ isomers, further research is needed to elucidate the specific activities and mechanisms of the (E)- and (Z)-α-bisabolene isomers. Future studies should focus on isolating or synthesizing pure α-bisabolene isomers to conduct detailed in vitro and in vivo studies. Elucidating their precise molecular targets and further detailing their engagement with key signaling pathways will be crucial for advancing these promising natural compounds towards clinical applications. The detailed protocols and summarized data in this guide provide a solid foundation for researchers to build upon in this exciting area of drug discovery.

References

- 1. β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound [benchchem.com]

- 6. Chemical composition, antimicrobial and antioxidant activities of the essential oil of Psammogeton canescens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of α-Bisabolene: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Bisabolene, a naturally occurring monocyclic sesquiterpene, has been a subject of scientific inquiry for over a century. Initially identified as a constituent of essential oils, its structural elucidation paved the way for a deeper understanding of sesquiterpenoid chemistry. This technical guide provides an in-depth exploration of the discovery, historical research, and modern understanding of α-bisabolene. It details the classical experimental protocols used for its isolation and structural determination, presents quantitative data in a structured format, and illustrates key biosynthetic and signaling pathways. This document serves as a comprehensive resource for researchers investigating the therapeutic potential and biochemical significance of this versatile molecule.

Discovery and Historical Context

The investigation into the chemical constituents of essential oils in the early 20th century led to the discovery of a class of C15H24 hydrocarbons known as sesquiterpenes. Among these, bisabolene (B7822174) was first isolated from the essential oil of "bisabol myrrh" (Commiphora erythraea)[1]. The pioneering work on the structure of bisabolene and other sesquiterpenes was conducted by Leopold Ruzicka and his contemporaries in the 1920s. Their research was foundational to the establishment of the "isoprene rule," a cornerstone of terpene chemistry[2].

Early research focused on isolating bisabolene from various natural sources, including bergamot oil, and determining its molecular structure through classical chemical methods[3]. These early investigations were crucial in differentiating the various isomers of bisabolene (α-, β-, and γ-) and laid the groundwork for future synthetic and biosynthetic studies.

Physicochemical and Spectroscopic Properties

The isomers of bisabolene share the same molecular formula (C15H24) and molecular weight (204.35 g/mol ) but differ in the position of their double bonds[4]. The following table summarizes key physicochemical data for bisabolene isomers, with a focus on α-bisabolene where historical data is available.

| Property | α-Bisabolene Value | β-Bisabolene Value | γ-Bisabolene Value | Reference(s) |

| Molecular Formula | C15H24 | C15H24 | C15H24 | [4] |

| Molecular Weight | 204.35 g/mol | 204.35 g/mol | 204.35 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | Colorless clear liquid (est) | - | [5] |

| Specific Gravity | - | 0.87900 to 0.88500 @ 25.00 °C | - | [5] |

| Refractive Index | - | 1.48900 to 1.49500 @ 20.00 °C | - | [5] |

| Boiling Point | - | - | - | |

| CAS Number | 17627-44-0 | 495-61-4 | 495-62-5 | [4] |

Historical Experimental Protocols

The structural elucidation of α-bisabolene in the early 20th century relied on a series of classical organic chemistry techniques. These methods, while laborious by modern standards, provided the foundational evidence for its chemical structure.

Isolation by Fractional Distillation

The initial step in studying α-bisabolene was its isolation from its natural source, typically an essential oil. This was achieved through fractional distillation under reduced pressure to separate the hydrocarbon fraction from more volatile and less volatile components.

Protocol:

-

The crude essential oil (e.g., from bisabol myrrh or bergamot) is placed in a distillation flask.

-

The apparatus is connected to a vacuum pump to reduce the pressure, allowing distillation at lower temperatures and preventing thermal degradation of the terpenes.

-

The flask is gently heated, and fractions are collected based on their boiling point ranges.

-

The fraction corresponding to the sesquiterpene hydrocarbons is collected.

-

Repeated fractional distillation is performed to purify the bisabolene isomer mixture.

Structural Elucidation via Dehydrogenation

A key technique in determining the carbon skeleton of cyclic terpenes was dehydrogenation, which converts the molecule into a known aromatic hydrocarbon. Ruzicka and his team famously used sulfur or selenium for this purpose. Dehydrogenation of bisabolene yielded cadalene (B196121), a known naphthalene (B1677914) derivative, which provided crucial information about its bicyclic structure[6].

Protocol:

-

A sample of purified bisabolene is mixed with powdered sulfur in a reaction vessel.

-

The mixture is heated to a high temperature (typically >200°C) for several hours.

-

During the reaction, hydrogen sulfide (B99878) gas is evolved as the hydrocarbon is aromatized.

-

The resulting reaction mixture is cooled and then subjected to distillation or crystallization to isolate the aromatic product.

-

The isolated product is then identified as cadalene through its physical properties and by preparing a characteristic derivative, such as a picrate, and determining its melting point.

Structural Elucidation via Ozonolysis

Ozonolysis was a critical tool for determining the position of double bonds within an alkene. This reaction cleaves the double bonds to produce smaller, more easily identifiable carbonyl compounds (aldehydes and ketones)[7]. The identification of these fragments allowed chemists to piece together the original structure of the molecule[8]. For α-bisabolene, ozonolysis would lead to the formation of acetone (B3395972) and levulinic acid, indicating the positions of the exocyclic and endocyclic double bonds, respectively.

Protocol:

-

A solution of purified α-bisabolene in an inert solvent (e.g., chloroform (B151607) or ethyl acetate) is cooled to a low temperature (typically -78°C).

-

A stream of ozone gas is bubbled through the solution until the reaction is complete, often indicated by a color change.

-

The excess ozone is removed by bubbling an inert gas (e.g., nitrogen) through the solution.

-

A reducing agent (e.g., zinc dust in water or dimethyl sulfide) is added to the solution to work up the ozonide intermediate. This is known as a "reductive workup."

-

The resulting mixture is then separated, and the carbonyl-containing products are isolated.

-

The isolated products (e.g., acetone, levulinic acid) are identified through classical methods such as the formation of crystalline derivatives (e.g., 2,4-dinitrophenylhydrazones) and determination of their melting points.

Biosynthesis of α-Bisabolene

In nature, α-bisabolene is synthesized via the mevalonate (B85504) (MVA) pathway in the cytoplasm of plant cells. The key steps are outlined below.

Caption: Biosynthesis of α-Bisabolene via the Mevalonate Pathway.

Signaling Pathways and Therapeutic Potential

While research on the specific signaling pathways of α-bisabolene is ongoing, studies on the closely related isomers and its derivative, α-bisabolol, provide significant insights into its potential therapeutic effects, particularly in inflammation and cancer.

Anti-Inflammatory Pathway

Bisabolene isomers have demonstrated anti-inflammatory properties, primarily through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

Caption: Inhibition of the NF-κB inflammatory pathway by α-bisabolene.

Apoptosis Induction Pathway

Studies on bisabolene isomers have shown they can induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway, involving the activation of a cascade of caspase enzymes.

Caption: Induction of apoptosis via the intrinsic caspase pathway.

Modern Research and Applications

Current research on α-bisabolene is focused on its potential as a renewable biofuel and as a platform chemical for the synthesis of other valuable compounds. Metabolic engineering of microorganisms like Saccharomyces cerevisiae has enabled the high-titer production of α-bisabolene from simple sugars, offering a sustainable alternative to its extraction from plant sources.

Furthermore, the pharmacological properties of α-bisabolene and its derivatives continue to be an active area of investigation for drug development, particularly in the fields of oncology and inflammatory diseases.

Conclusion

From its initial discovery in the essential oils of medicinal plants to its current production in engineered microbes, α-bisabolene has had a rich scientific history. The classical chemical techniques used for its structural elucidation were pivotal in the development of terpene chemistry. Today, a deeper understanding of its biosynthesis and biological activities is opening up new avenues for its application in biotechnology and medicine. This guide has provided a comprehensive overview of the core knowledge surrounding α-bisabolene, intended to serve as a valuable resource for the scientific community.

References

- 1. nobelprize.org [nobelprize.org]

- 2. mdpi.com [mdpi.com]

- 3. scilit.com [scilit.com]

- 4. benchchem.com [benchchem.com]

- 5. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Helvetica Chimica Acta archives [onlinebooks.library.upenn.edu]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of alpha-Bisabolene

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Bisabolene (α-Bisabolene) is a naturally occurring sesquiterpene hydrocarbon with the molecular formula C15H24.[1] It is a constituent of various essential oils, notably from chamomile, and exists as different isomers, including (Z)-α-Bisabolene and (E)-α-Bisabolene. This technical guide provides a comprehensive overview of the core physicochemical properties of α-Bisabolene, detailed experimental protocols for their determination, and visual representations of relevant biological and experimental workflows. All quantitative data is summarized for clarity and ease of comparison.

Physicochemical Properties

The physicochemical properties of α-Bisabolene are crucial for its identification, purification, and formulation in research and drug development. These properties can vary slightly depending on the specific isomer and the presence of impurities.

Data Presentation

The following tables summarize the key physicochemical properties of α-Bisabolene.

Table 1: General Physicochemical Properties of α-Bisabolene

| Property | Value | References |

| Molecular Formula | C15H24 | [1] |

| Molecular Weight | 204.35 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Balsamic, woody, spicy |

Table 2: Quantitative Physicochemical Data for α-Bisabolene

| Property | Value Range | Temperature (°C) | Pressure (mmHg) | References |

| Boiling Point | 260 - 277 °C | - | 760 | |

| Density / Specific Gravity | 0.85 - 0.918 g/cm³ | 20 - 25 | - | |

| Refractive Index | 1.483 - 1.498 | 20 | - | |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and other organic solvents. | 25 | - | |

| Vapor Pressure | 0.004 - 0.008 mmHg | 25 | - | |

| logP (o/w) | ~5.0 - 6.6 (estimated) | - | - |

Experimental Protocols

Accurate determination of physicochemical properties requires standardized and validated methodologies. The following sections detail the experimental protocols for measuring the key properties of α-Bisabolene.

Determination of Boiling Point

The boiling point of sesquiterpenes like α-Bisabolene can be determined using the Thiele tube method, a technique suitable for small sample volumes.

Protocol:

-

Apparatus Setup: A Thiele tube is filled with mineral oil to a level just above the side arm. A thermometer and a small test tube containing 0.5-1 mL of the α-Bisabolene sample are attached to it. An inverted capillary tube is placed inside the test tube with the sample.

-

Heating: The side arm of the Thiele tube is gently heated, causing the mineral oil to circulate and heat the sample uniformly.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

Boiling Point Determination: The heat source is then removed. The liquid will begin to cool, and the stream of bubbles will slow down. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

Pressure Correction: The observed boiling point is corrected to the standard pressure (760 mmHg) if the atmospheric pressure during the experiment is different.

Determination of Density (Relative Density)

The relative density of α-Bisabolene can be accurately measured using a pycnometer, following a standardized method such as ISO 279:1998.[2][3][4][5][6]

Protocol (based on ISO 279:1998):

-

Apparatus: A clean, dry, and calibrated pycnometer of a known volume (e.g., 5 or 10 mL), an analytical balance, and a constant temperature water bath set to 20°C.

-

Mass of Empty Pycnometer: The mass of the empty, clean, and dry pycnometer (m₀) is determined using an analytical balance.

-

Mass of Pycnometer with Water: The pycnometer is filled with distilled water and placed in the water bath at 20°C for at least 30 minutes to reach thermal equilibrium. The water level is adjusted to the calibration mark, and the outside of the pycnometer is carefully dried. The mass of the pycnometer filled with water (m₁) is then measured.

-

Mass of Pycnometer with α-Bisabolene: The pycnometer is emptied, thoroughly dried, and then filled with the α-Bisabolene sample. The same procedure of thermal equilibration at 20°C is followed. The mass of the pycnometer filled with α-Bisabolene (m₂) is measured.

-

Calculation of Relative Density: The relative density at 20°C (d²⁰₂₀) is calculated using the following formula: d²⁰₂₀ = (m₂ - m₀) / (m₁ - m₀)

Determination of Refractive Index

The refractive index is a valuable parameter for the identification and purity assessment of α-Bisabolene. The measurement is typically performed using an Abbé refractometer, following the guidelines of the USP General Chapter <831>.[1][7][8][9][10]

Protocol (based on USP <831>):

-

Instrument Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water (n_D²⁰ = 1.3330). The temperature of the instrument's prisms is maintained at 20°C using a circulating water bath.

-

Sample Application: A few drops of the α-Bisabolene sample are placed on the surface of the lower prism of the refractometer. The two prisms are then clamped together.

-

Measurement: White light is passed through the sample. The user looks through the eyepiece and adjusts the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading the Value: The refractive index is read directly from the instrument's scale. The measurement is typically made using the sodium D-line (589 nm).

-

Cleaning: After the measurement, the prisms are carefully cleaned with a soft tissue and an appropriate solvent, such as ethanol.

Determination of Solubility

A qualitative and semi-quantitative assessment of α-Bisabolene's solubility in various solvents is essential for its handling and formulation. A common laboratory method is the shake-flask method.[11][12][13][14]

Protocol:

-

Preparation: A small, accurately weighed amount of α-Bisabolene (e.g., 10 mg) is placed in a series of vials.

-

Solvent Addition: A known volume (e.g., 1 mL) of the test solvent (e.g., water, ethanol, methanol, diethyl ether, hexane) is added to each vial.

-

Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation: After agitation, the vials are allowed to stand, and a visual inspection is performed to see if the α-Bisabolene has completely dissolved.

-

Quantification (Optional): If a quantitative measurement is required, the saturated solution is filtered to remove any undissolved solute. The concentration of α-Bisabolene in the filtrate is then determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The solubility is then expressed in terms of mass per volume (e.g., mg/mL).

Signaling Pathways and Experimental Workflows

Biosynthesis of α-Bisabolene

α-Bisabolene is synthesized in plants and engineered microorganisms via the mevalonate (B85504) (MVA) pathway. This pathway produces the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are then converted to farnesyl pyrophosphate (FPP). Finally, the enzyme α-bisabolene synthase catalyzes the cyclization of FPP to form α-Bisabolene.[15][16]

Caption: Biosynthesis of α-Bisabolene via the Mevalonate (MVA) Pathway.

Experimental Workflow: Extraction and Analysis from Chamomile

A common workflow for the isolation and analysis of α-Bisabolene from natural sources like chamomile involves steam distillation followed by gas chromatography-mass spectrometry (GC-MS).[17][18][19][20]

Caption: Workflow for α-Bisabolene extraction and analysis.

Potential Anti-Inflammatory Signaling Pathway Modulation

While the precise signaling pathways modulated by α-Bisabolene are still under investigation, its anti-inflammatory properties suggest potential interaction with key inflammatory cascades such as the NF-κB pathway.[15][][22][23][24][25] Terpenes are known to inhibit the activation of NF-κB, a transcription factor that plays a central role in regulating the expression of pro-inflammatory cytokines like TNF-α and IL-6. The diagram below illustrates a simplified NF-κB signaling pathway and the hypothetical point of inhibition by α-Bisabolene.

Caption: Hypothetical inhibition of the NF-κB pathway by α-Bisabolene.

References

- 1. uspbpep.com [uspbpep.com]

- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. bbsq.bs [bbsq.bs]

- 6. Standard - Essential oils - Determination of relative density at 20 degrees C - Reference method ISO 279 - Swedish Institute for Standards, SIS [sis.se]

- 7. rudolphresearch.com [rudolphresearch.com]

- 8. mobilelocker-us-east-1.s3.amazonaws.com [mobilelocker-us-east-1.s3.amazonaws.com]

- 9. â©831⪠Refractive Index [doi.usp.org]

- 10. Revised USP Chapter <831> Refractive Index Published again for Comments - ECA Academy [gmp-compliance.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. scribd.com [scribd.com]

- 15. This compound [benchchem.com]

- 16. Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. asianpubs.org [asianpubs.org]

- 18. sciforum.net [sciforum.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 22. MAPK and NF-κB pathways are involved in bisphenol A-induced TNF-α and IL-6 production in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. cusabio.com [cusabio.com]

- 24. KEGG PATHWAY: map04010 [genome.jp]

- 25. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]

α-Bisabolene in Plant Defense: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

α-Bisabolene, a naturally occurring sesquiterpene, plays a multifaceted role in the intricate defense mechanisms of plants. This technical guide provides an in-depth exploration of the biosynthesis of α-bisabolene, its functions in direct and indirect plant defense against herbivores and pathogens, and the signaling pathways that regulate its production. Detailed experimental protocols for the analysis of α-bisabolene and related volatile compounds are presented, alongside quantitative data on its biological activities. This document is intended to serve as a comprehensive resource for researchers in plant science, chemical ecology, and drug discovery, facilitating further investigation into the potential applications of this versatile molecule.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a myriad of biotic threats, including herbivorous insects and microbial pathogens. Among the vast array of secondary metabolites, terpenes, and specifically sesquiterpenes, are critical components of these defense strategies. α-Bisabolene (1-methyl-4-(6-methylhepta-2,5-dien-2-yl)cyclohexene) is a monocyclic sesquiterpene that has been identified as a key player in both direct and indirect plant defense. Its activities range from direct toxicity and deterrence of herbivores to the attraction of natural enemies of these herbivores, a phenomenon known as "indirect defense."[1][2] Understanding the biosynthesis, regulation, and diverse functions of α-bisabolene is crucial for developing novel and sustainable strategies for crop protection and for the discovery of new bioactive compounds with pharmaceutical potential.

Biosynthesis of α-Bisabolene

The biosynthesis of α-bisabolene, like all sesquiterpenes, originates from the isoprenoid pathway. In plants, the precursor isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP) are synthesized through two independent pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[3][4]

Farnesyl diphosphate (FPP), the universal precursor of sesquiterpenes, is formed by the condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by farnesyl diphosphate synthase (FPS).[3][5] The final and committing step in α-bisabolene synthesis is the cyclization of FPP, catalyzed by a specific terpene synthase, (E)-α-bisabolene synthase (α-BS).[6][7] This enzyme facilitates the conversion of the linear FPP molecule into the cyclic α-bisabolene structure.[8]

Figure 1: α-Bisabolene Biosynthesis Pathway

Role in Plant Defense Mechanisms

α-Bisabolene contributes to plant defense through both direct and indirect mechanisms.

Direct Defense

Direct defense mechanisms involve plant traits that have a direct negative impact on herbivores and pathogens. α-Bisabolene and essential oils containing it have demonstrated a range of direct defense activities.

-

Against Herbivores: While specific quantitative data for the direct toxicity of pure α-bisabolene to many herbivores is limited, related compounds and essential oils rich in bisabolene (B7822174) isomers have shown repellent and antifeedant properties.[9] For instance, (E)-β-farnesene, a closely related sesquiterpene, is a well-known aphid alarm pheromone that induces dispersal.[10]

-

Against Pathogens: α-Bisabolene and its derivatives exhibit significant antimicrobial activity against a variety of plant pathogens. This is often attributed to their ability to disrupt microbial cell membranes.[9]

Indirect Defense

Indirect defense mechanisms involve the attraction of natural enemies (predators and parasitoids) of herbivores, which then reduce the herbivore pressure on the plant. This is often mediated by the release of a specific blend of herbivore-induced plant volatiles (HIPVs), with α-bisabolene being a key component in some systems.

Upon herbivore attack, many plants increase their emission of α-bisabolene, which acts as a chemical cue for predators and parasitoids, guiding them to their prey.[1][11] For example, the emission of (E)-α-bisabolene by grand fir is induced by wounding and is thought to be part of a defense response targeting both insects and fungal pathogens.[9]

Signaling Pathways Regulating α-Bisabolene Production

The production of α-bisabolene is tightly regulated and is often induced in response to biotic stress. The jasmonic acid (JA) signaling pathway is a central regulator of induced defense responses against herbivores and necrotrophic pathogens.[1]

Herbivore feeding or pathogen infection triggers a signaling cascade that leads to the biosynthesis of jasmonic acid. JA or its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), then binds to a co-receptor complex consisting of CORONATINE INSENSITIVE 1 (COI1) and a JASMONATE ZIM-DOMAIN (JAZ) repressor protein.[3] This binding event targets the JAZ protein for degradation by the 26S proteasome, thereby de-repressing transcription factors such as MYC2.[1][3] Activated MYC2 then binds to G-box elements in the promoters of JA-responsive genes, including terpene synthase genes like α-bisabolene synthase, leading to their increased expression and the subsequent production of α-bisabolene.[1]

Figure 2: Jasmonate Signaling Pathway for Terpene Synthase Induction

Quantitative Data on α-Bisabolene Activity

The following tables summarize available quantitative data on the biological activities of α-bisabolene and related compounds. It is important to note that much of the available data pertains to essential oils containing α-bisabolene as a component, and data on the pure compound is often limited.

Table 1: Antimicrobial Activity of α-Bisabolene and Related Compounds

| Organism | Compound/Extract | Activity Metric | Value | Reference |

| Fusarium oxysporum | α-Bisabolol | MIC | 128 - 1024 µg/mL | [1] |

| Aspergillus niger | Clinopodium suaveolens EO | MIC | 0.187% | [9] |

| Penicillium roqueforti | Clinopodium suaveolens EO | MIC | 0.093% - 0.187% | [9] |

| Fusarium verticillioides | Syzygium aromaticum EO (88.70% eugenol) | Mycelial Growth Inhibition | High at 125 ppm | [3] |

MIC: Minimum Inhibitory Concentration. EO: Essential Oil.

Table 2: Toxicological Data for Bisabolene Isomers

| Test Type | Model | Result (LD50/LC50) | Compound | Reference |

| Acute Oral Toxicity | Rat | > 5000 mg/kg | Bisabolene (isomer not specified) | [6] |

| Acute Dermal Toxicity | Rabbit | > 5000 mg/kg | Bisabolene (isomer not specified) | [6] |

| Brine Shrimp Lethality | Artemia salina | 2.74 ± 0.50 µg/mL | Essential oil containing 8.33% (Z)-α-bisabolene | [6] |

LD50: Lethal Dose, 50%. LC50: Lethal Concentration, 50%.

Table 3: Production of α-Bisabolene in Engineered Microorganisms

| Host Organism | Engineering Strategy | Titer | Reference |

| Yarrowia lipolytica | Overexpression of α-BS from Abies grandis | 973.1 mg/L | [6] |

| Saccharomyces cerevisiae | MVA pathway enhancement | 18.6 g/L (fed-batch) | [6] |

Experimental Protocols

The study of α-bisabolene and other plant volatiles requires specialized techniques for their collection, identification, and quantification.

Volatile Collection

Dynamic Headspace Sampling (Push-Pull System): This is a commonly used method for collecting volatiles from living plants with minimal disturbance.

-

Materials: Glass chamber or oven bag to enclose the plant material, charcoal-filtered air source (push), vacuum pump (pull), adsorbent trap (e.g., Tenax® TA, Porapak™ Q), connecting Teflon tubing.

-

Protocol:

-

Enclose the plant material (e.g., a single leaf, a whole plant) in the chamber.

-

Push purified air into the chamber at a constant flow rate.

-

Pull the air from the chamber through an adsorbent trap at a slightly lower flow rate to maintain positive pressure.

-

Collect volatiles on the trap for a defined period.

-

Elute the trapped volatiles from the adsorbent using a suitable solvent (e.g., hexane, dichloromethane) or use thermal desorption for direct injection into a GC-MS.

-